4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one 4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)
Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.
Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 134678-17-4
VCID: VC0532400
InChI: InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)
SMILES: C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol

4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

CAS No.: 134678-17-4

Inhibitors

VCID: VC0532400

Molecular Formula: C8H11N3O3S

Molecular Weight: 229.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one - 134678-17-4

CAS No. 134678-17-4
Product Name 4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
IUPAC Name 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Standard InChI InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)
Standard InChIKey JTEGQNOMFQHVDC-NKWVEPMBSA-N
Isomeric SMILES C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
SMILES C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Canonical SMILES C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Appearance Solid powder
Colorform Crystals from boiling ethanol
Melting Point 160-162 °C
160-162°C
Physical Description Solid
Description Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)
Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.
Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 70 mg/ml
In water, 70,000 mg/L @ 20 °C
2.76e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2',3' Dideoxy 3' thiacytidine
2',3'-Dideoxy-3'-thiacytidine
3TC
BCH 189
BCH-189
BCH189
Epivir
GR-109714X
GR109714X
Lamivudine
Lamivudine, (2S-cis)-Isome
Vapor Pressure 8.3X10-16 mm Hg @ 25 °C /Estimated/
Reference 1: Greig SL, Deeks ED. Abacavir/dolutegravir/lamivudine single-tablet regimen: a review of its use in HIV-1 infection. Drugs. 2015 Apr;75(5):503-14. doi: 10.1007/s40265-015-0361-6. Review. Erratum in: Drugs. 2015 Apr;75(5):561. PubMed PMID: 25698454.
2: Kasırga E. Lamivudine resistance in children with chronic hepatitis B. World J Hepatol. 2015 Apr 28;7(6):896-902. doi: 10.4254/wjh.v7.i6.896. Review. PubMed PMID: 25937866; PubMed Central PMCID: PMC4411531.
3: Li H, Zhang HM, Chen LF, Chen YQ, Chen L, Ren H, Hu HD. Prophylactic lamivudine to improve the outcome of HBsAg-positive lymphoma patients during chemotherapy: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2015 Feb;39(1):80-92. doi: 10.1016/j.clinre.2014.07.010. Epub 2014 Sep 4. Review. PubMed PMID: 25199680.
4: Zhang YL, Zhang J, Cui LY. Interferon-α combined with lamivudine versus lamivudine monotherapy for the emergence of YMDD mutations in chronic hepatitis B infection: a meta-analysis of randomized controlled trials. Hepatogastroenterology. 2015 Jan-Feb;62(137):133-9. Review. PubMed PMID: 25911883.
5: He M, Wu Y, Wang M, Chen W, Yuan W, Jiang J. The Clinical Value of Oxymatrine in Preventing Lamivudine Induced YMDD Mutation: A Meta-Analysis. Evid Based Complement Alternat Med. 2015;2015:971616. doi: 10.1155/2015/971616. Epub 2015 Oct 5. Review. PubMed PMID: 26508988; PubMed Central PMCID: PMC4609836.
6: Cruciani M, Malena M. Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations. Patient Prefer Adherence. 2015 Feb 17;9:299-310. doi: 10.2147/PPA.S65199. eCollection 2015. Review. PubMed PMID: 25733823; PubMed Central PMCID: PMC4337619.
7: Ehrhardt S, Xie C, Guo N, Nelson K, Thio CL. Breastfeeding while taking lamivudine or tenofovir disoproxil fumarate: a review of the evidence. Clin Infect Dis. 2015 Jan 15;60(2):275-8. doi: 10.1093/cid/ciu798. Epub 2014 Oct 13. Review. PubMed PMID: 25313254.
8: Fernandez-Montero JV, Barreiro P, Labarga P, De Mendoza C, Soriano V. Dolutegravir, abacavir and lamivudine as HIV therapy. Expert Opin Pharmacother. 2014 May;15(7):1051-7. doi: 10.1517/14656566.2014.913023. Review. PubMed PMID: 24754315.
9: Liu F, Wang X, Wei F, Hu H, Zhang D, Hu P, Ren H. Efficacy and resistance in de novo combination lamivudine and adefovir dipivoxil therapy versus entecavir monotherapy for the treatment-naive patients with chronic hepatitis B: a meta-analysis. Virol J. 2014 Mar 28;11:59. doi: 10.1186/1743-422X-11-59. Review. PubMed PMID: 24673792; PubMed Central PMCID: PMC3986697.
10: Fabrizi F, Mangano S, Stellato T, Martin P, Messa P. Lamivudine treatment for hepatitis B in dialysis population : case reports and literature review. Acta Gastroenterol Belg. 2013 Dec;76(4):423-8. Review. PubMed PMID: 24592546.
11: Huang ZB, Zhao SS, Huang Y, Dai XH, Zhou RR, Yi PP, Chen RC, Li WT, Zhang BX, Li N, Fan XG. Comparison of the efficacy of Lamivudine plus adefovir versus entecavir in the treatment of Lamivudine-resistant chronic hepatitis B: a systematic review and meta-analysis. Clin Ther. 2013 Dec;35(12):1997-2006. doi: 10.1016/j.clinthera.2013.10.002. Epub 2013 Nov 13. Review. PubMed PMID: 24238791.
12: Ye XG, Su QM. Effects of entecavir and lamivudine for hepatitis B decompensated cirrhosis: meta-analysis. World J Gastroenterol. 2013 Oct 21;19(39):6665-78. doi: 10.3748/wjg.v19.i39.6665. Review. PubMed PMID: 24151397; PubMed Central PMCID: PMC3801384.
13: Shey MS, Kongnyuy EJ, Alobwede SM, Wiysonge CS. Co-formulated abacavir-lamivudine-zidovudine for initial treatment of HIV infection and AIDS. Cochrane Database Syst Rev. 2013 Mar 28;3:CD005481. doi: 10.1002/14651858.CD005481.pub3. Review. PubMed PMID: 23543540.
14: Chao DC, Hu KQ. Update on rescue therapies in patients with lamivudine-resistant chronic hepatitis B. Drug Des Devel Ther. 2013 Aug 20;7:777-88. doi: 10.2147/DDDT.S33947. eCollection 2013. Review. PubMed PMID: 23990707; PubMed Central PMCID: PMC3753145.
15: Jiang H, Wang J, Zhao W. Lamivudine versus telbivudine in the treatment of chronic hepatitis B: a systematic review and meta-analysis. Eur J Clin Microbiol Infect Dis. 2013 Jan;32(1):11-8. doi: 10.1007/s10096-012-1723-6. Epub 2012 Aug 17. Review. PubMed PMID: 22898727.
16: Ford N, Shubber Z, Hill A, Vitoria M, Doherty M, Mills EJ, Gray A. Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. PLoS One. 2013 Nov 11;8(11):e79981. doi: 10.1371/journal.pone.0079981. eCollection 2013. Review. PubMed PMID: 24244586; PubMed Central PMCID: PMC3823593.
17: Liang J, Tang YF, Wu FS, Deng X. Entecavir versus lamivudine for the treatment of chronic hepatitis B: a systematic review. Pharmazie. 2012 Nov;67(11):883-90. Review. PubMed PMID: 23210236.
18: Chen Y, Ju T. Comparative meta-analysis of adefovir dipivoxil monotherapy and combination therapy of adefovir dipivoxil and lamivudine for lamivudine-resistant chronic hepatitis B. Int J Infect Dis. 2012 Mar;16(3):e152-8. doi: 10.1016/j.ijid.2011.11.006. Epub 2012 Jan 4. Review. PubMed PMID: 22226087.
19: Tan Y, Ding K, Su J, Trinh X, Peng Z, Gong Y, Chen L, Cui Q, Lei N, Chen X, Yu R. The naturally occurring YMDD mutation among patients chronically infected HBV and untreated with lamivudine: a systematic review and meta-analysis. PLoS One. 2012;7(3):e32789. doi: 10.1371/journal.pone.0032789. Epub 2012 Mar 27. Review. PubMed PMID: 22479339; PubMed Central PMCID: PMC3314000.
20: Zhong JH, Li le Q, Wu LC. Lamivudine with or without adefovir dipivoxil for postoperative hepatocellular carcinoma. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD008713. doi: 10.1002/14651858.CD008713.pub2. Review. PubMed PMID: 22161435.
PubChem Compound 3877
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator